molecular formula C18H25N3O4 B14858254 methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate

methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate

Cat. No.: B14858254
M. Wt: 347.4 g/mol
InChI Key: NUQPTKQWLJVZRL-HEHGZKQESA-N
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Description

Methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[73102,7]trideca-2,4-diene-11-carbonyl]amino]butanoate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate involves multiple steps, typically starting with the preparation of the tricyclic core. This core is often synthesized through a series of cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R,9R,13R)-1,13-dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
  • 4-{[(1R,9S)-6-Oxo-3-(3-pyridinyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]carbonyl}benzonitrile
  • N-[(1R,9S)-6-Oxo-11-(2-pyrimidinyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]isonicotinamide

Uniqueness

Methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate stands out due to its specific tricyclic structure and the presence of multiple functional groups that allow for diverse chemical modifications. This uniqueness makes it a versatile compound for various applications and a subject of ongoing research.

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate

InChI

InChI=1S/C18H25N3O4/c1-11(2)16(17(23)25-3)19-18(24)20-8-12-7-13(10-20)14-5-4-6-15(22)21(14)9-12/h4-6,11-13,16H,7-10H2,1-3H3,(H,19,24)/t12-,13-,16+/m0/s1

InChI Key

NUQPTKQWLJVZRL-HEHGZKQESA-N

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NC(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2

Origin of Product

United States

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